HIV-1 inhibitor-39
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 inhibitor-39 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-39 typically involves multiple steps, starting from commercially available precursors One common synthetic route begins with the preparation of an intermediate compound through a series of reactions, including condensation, cyclization, and functional group modifications
Industrial Production Methods
For industrial production, the synthesis of this compound is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of high-throughput screening techniques to identify the most efficient synthetic routes and reaction conditions. Additionally, advanced purification methods, such as chromatography and crystallization, are employed to ensure the final product meets the required standards for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 inhibitor-39 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Substitution reactions are used to introduce or replace functional groups, tailoring the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
Aplicaciones Científicas De Investigación
HIV-1 inhibitor-39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of enzyme inhibition and the development of new synthetic methodologies.
Biology: Employed in research to understand the molecular interactions between viral integrase and its inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections, particularly in cases where resistance to existing drugs has developed.
Industry: Utilized in the development of new antiviral drugs and the optimization of production processes for pharmaceutical compounds.
Mecanismo De Acción
HIV-1 inhibitor-39 exerts its effects by binding to the active site of the viral integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals. The compound specifically targets the integrase enzyme’s catalytic core domain, interfering with its ability to process and join viral DNA ends.
Comparación Con Compuestos Similares
Similar Compounds
Raltegravir: An integrase strand transfer inhibitor used in the treatment of HIV-1.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: Known for its high barrier to resistance and potent antiviral activity.
Bictegravir: A newer integrase inhibitor with improved pharmacokinetic properties.
Uniqueness of HIV-1 Inhibitor-39
This compound is unique due to its novel chemical scaffold, which allows for greater flexibility in chemical modifications and optimization. This uniqueness provides a promising platform for the development of more potent and selective antiviral agents, potentially overcoming the limitations of existing integrase inhibitors.
Propiedades
Fórmula molecular |
C20H17ClN4O4S4 |
---|---|
Peso molecular |
541.1 g/mol |
Nombre IUPAC |
2-[[5-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H17ClN4O4S4/c1-33(28,29)15-7-5-14(6-8-15)22-16(26)10-31-20-24-23-19(32-20)25-17(27)11-30-18(25)12-3-2-4-13(21)9-12/h2-9,18H,10-11H2,1H3,(H,22,26) |
Clave InChI |
QFCCQGBVYCZXMZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N3C(SCC3=O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.